molecular formula C32H35N5O2S B11444476 2-[(2,4-dimethylbenzyl)sulfanyl]-N-(2-methoxyphenyl)-5-methyl-7-[4-(propan-2-yl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

2-[(2,4-dimethylbenzyl)sulfanyl]-N-(2-methoxyphenyl)-5-methyl-7-[4-(propan-2-yl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B11444476
M. Wt: 553.7 g/mol
InChI Key: GKTDHPSNUCKWDA-UHFFFAOYSA-N
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Description

2-[(2,4-dimethylbenzyl)sulfanyl]-N-(2-methoxyphenyl)-5-methyl-7-[4-(propan-2-yl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a complex organic compound with a unique structure that includes multiple aromatic rings, a sulfanyl group, and a triazolopyrimidine core

Preparation Methods

The synthesis of 2-[(2,4-dimethylbenzyl)sulfanyl]-N-(2-methoxyphenyl)-5-methyl-7-[4-(propan-2-yl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the triazolopyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the sulfanyl group: This step may involve nucleophilic substitution reactions where a sulfanyl group is introduced to the aromatic ring.

    Attachment of the benzyl and phenyl groups: These groups can be introduced through various coupling reactions, such as Suzuki or Heck coupling.

    Final functionalization:

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.

Chemical Reactions Analysis

2-[(2,4-dimethylbenzyl)sulfanyl]-N-(2-methoxyphenyl)-5-methyl-7-[4-(propan-2-yl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can undergo reduction reactions, particularly at the aromatic rings or the carboxamide group.

    Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions.

    Coupling Reactions: The compound can be used in further coupling reactions to introduce additional functional groups.

Common reagents and conditions for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and catalysts like palladium for coupling reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-[(2,4-dimethylbenzyl)sulfanyl]-N-(2-methoxyphenyl)-5-methyl-7-[4-(propan-2-yl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Materials Science: Its aromatic and triazolopyrimidine components make it suitable for use in the development of advanced materials, such as organic semiconductors.

    Biological Studies: The compound can be used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

    Industrial Applications: It may be used in the synthesis of other complex organic molecules or as a precursor in various industrial processes.

Mechanism of Action

The mechanism of action of 2-[(2,4-dimethylbenzyl)sulfanyl]-N-(2-methoxyphenyl)-5-methyl-7-[4-(propan-2-yl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The pathways involved could include signal transduction pathways, metabolic pathways, or other cellular processes.

Comparison with Similar Compounds

Similar compounds to 2-[(2,4-dimethylbenzyl)sulfanyl]-N-(2-methoxyphenyl)-5-methyl-7-[4-(propan-2-yl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide include other triazolopyrimidine derivatives and compounds with similar aromatic structures. Some examples are:

Properties

Molecular Formula

C32H35N5O2S

Molecular Weight

553.7 g/mol

IUPAC Name

2-[(2,4-dimethylphenyl)methylsulfanyl]-N-(2-methoxyphenyl)-5-methyl-7-(4-propan-2-ylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C32H35N5O2S/c1-19(2)23-13-15-24(16-14-23)29-28(30(38)34-26-9-7-8-10-27(26)39-6)22(5)33-31-35-32(36-37(29)31)40-18-25-12-11-20(3)17-21(25)4/h7-17,19,29H,18H2,1-6H3,(H,34,38)(H,33,35,36)

InChI Key

GKTDHPSNUCKWDA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)CSC2=NN3C(C(=C(NC3=N2)C)C(=O)NC4=CC=CC=C4OC)C5=CC=C(C=C5)C(C)C)C

Origin of Product

United States

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